Trimipramine-d3 (maleate)

Catalog No.
S12901198
CAS No.
M.F
C24H30N2O4
M. Wt
413.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimipramine-d3 (maleate)

Product Name

Trimipramine-d3 (maleate)

IUPAC Name

(E)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,2-dimethyl-N-(trideuteriomethyl)propan-1-amine

Molecular Formula

C24H30N2O4

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i2D3;

InChI Key

YDGHCKHAXOUQOS-ZNRNECGQSA-N

Canonical SMILES

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O

Isomeric SMILES

[2H]C([2H])([2H])N(C)CC(C)CN1C2=CC=CC=C2CCC3=CC=CC=C31.C(=C/C(=O)O)\C(=O)O

Trimipramine-d3 (maleate) is a deuterated form of trimipramine, a tricyclic antidepressant. It is primarily utilized as an internal standard for the quantification of trimipramine in various analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The compound's formal name is 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,2-dimethyl-N-(methyl-d3)propan-1-amine, with a molecular formula of C20H23D3N2·C4H4O4 and a molecular weight of 413.5 g/mol . It exhibits high purity (>99%) and is soluble in solvents like dimethyl sulfoxide and methanol .

Typical of tricyclic antidepressants. Its primary mechanism involves the inhibition of neurotransmitter reuptake, specifically serotonin and norepinephrine. The compound selectively binds to the serotonin transporter with a dissociation constant (Kd) of 149 nM, while its interactions with the norepinephrine transporter and dopamine transporter yield Kd values of 2,450 nM and 3,780 nM, respectively . Additionally, it acts as a histamine H1 receptor antagonist with a Ki value of 0.02 µM, indicating strong binding affinity .

The biological activity of trimipramine-d3 (maleate) is characterized by its antidepressant effects. It has been shown to reduce immobility time in forced swim tests in rats at doses of 10 mg/kg, demonstrating its potential efficacy in treating depression . Furthermore, it interacts with various receptors, including muscarinic acetylcholine receptors and adrenergic receptors (both alpha1 and alpha2), indicating a multifaceted mechanism of action that may contribute to its therapeutic effects .

The synthesis of trimipramine-d3 (maleate) typically involves deuteration processes applied to the parent compound trimipramine. This can be achieved through methods such as:

  • Deuterium Exchange: Involves the substitution of hydrogen atoms with deuterium in the trimipramine structure.
  • Chemical Synthesis: Utilizing deuterated starting materials and specific reaction conditions to produce the desired deuterated compound.

The detailed synthetic pathway may vary based on laboratory protocols but generally aims to maintain high purity levels while ensuring the structural integrity of the compound.

Trimipramine-d3 (maleate) serves primarily as an internal standard in analytical chemistry for quantifying trimipramine levels in biological samples. Its applications include:

  • Pharmacokinetic Studies: Assessing drug metabolism and distribution.
  • Clinical Research: Evaluating therapeutic efficacy and safety profiles.
  • Quality Control: Ensuring consistency and reliability in pharmaceutical formulations.

Given its role as an internal standard, it is crucial for accurate measurements in research settings .

Interaction studies involving trimipramine-d3 (maleate) focus on its binding affinities to various neurotransmitter receptors. Key findings include:

  • Serotonin Transporter: Strong binding affinity (Kd = 149 nM).
  • Norepinephrine Transporter: Weaker interaction compared to serotonin transporter (Kd = 2,450 nM).
  • Histamine Receptors: High selectivity towards H1 receptors over other histamine subtypes .

These interactions are critical for understanding the pharmacological profile of trimipramine-d3 and its potential side effects.

Trimipramine-d3 (maleate) shares similarities with several other tricyclic antidepressants. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
AmitriptylineSerotonin and norepinephrine reuptake inhibitorCommonly used for depression and chronic pain
NortriptylineNorepinephrine reuptake inhibitorActive metabolite of amitriptyline
ClomipramineSerotonin reuptake inhibitorEffective for obsessive-compulsive disorder
DoxepinSerotonin and norepinephrine reuptake inhibitorAlso used for insomnia due to sedative properties

Uniqueness of Trimipramine-d3: The deuterated form offers advantages in analytical applications due to its distinct mass signature, allowing for precise quantification without interference from endogenous compounds . This feature makes it particularly valuable in pharmacokinetic studies where accurate measurement is essential.

Deuterium incorporation into tricyclic antidepressant derivatives represents a sophisticated approach to pharmaceutical modification that leverages the unique properties of deuterium substitution [4]. The strategic placement of deuterium atoms in trimipramine structures requires careful consideration of metabolic soft spots and hydrogen isotope exchange mechanisms [30]. Contemporary deuteration strategies focus on site-selective deuteration at metabolically active positions, particularly targeting alpha-amino carbon-hydrogen bonds which are prevalent in tricyclic antidepressant structures [30] [32].

The photoredox-catalyzed hydrogen atom transfer protocol has emerged as a particularly effective method for deuterium incorporation in pharmaceutical compounds [30] [32]. This methodology utilizes isotopically labeled water (deuterium oxide) as the deuterium source, enabling single-step deuterium installation at alpha-amino sp³ carbon-hydrogen bonds [30]. The mechanism involves the synergistic merger of photoredox and hydrogen atom transfer catalysis, where thiols serve as hydrogen atom transfer catalysts due to their favorable bond dissociation energies relative to alpha-amino carbon-hydrogen bonds [32] [35].

Table 1: Deuteration Strategies for Tricyclic Antidepressants

MethodDeuterium SourceTarget PositionReaction ConditionsDeuterium Incorporation
Photoredox-catalyzed hydrogen atom transferDeuterium oxideAlpha-amino sp³ carbon-hydrogenRoom temperature, visible lightHigh incorporation (>90%) [30]
Palladium-catalyzed non-directedDeuterium oxideAromatic carbon-hydrogen100-150°C, pyridine ligandClean profiles, high uptake [31]
Iridium-catalyzed directedDeuterium oxideOrtho to directing groupsElevated temperatureSite-selective incorporation [30]
Iron-catalyzed non-directedDeuterium oxideAromatic carbon-hydrogenModerate temperatureOrthogonal selectivity [30]

The deuterium kinetic isotope effect plays a crucial role in the design of deuterated tricyclic antidepressants [34] [37]. Deuterium substitution at metabolic sites can significantly slow metabolism by cytochrome P450 enzymes and other metabolic pathways [34]. The magnitude of this effect varies depending on the specific metabolic pathway, with oxygen-dealkylation processes showing highest sensitivity to deuterium substitution [34]. This metabolic modification can fundamentally alter pharmacokinetic parameters including half-life, area under the curve, and maximum plasma concentration [37].

Isotopic exchange reactions under controlled conditions provide another pathway for deuterium incorporation [33] [36]. These reactions typically require elevated temperatures and pressures, with platinum catalysts facilitating hydrogen-deuterium exchange processes [33]. The exchange rate demonstrates temperature dependence, proceeding faster at higher temperatures while maintaining steady-state fractionation factors independent of initial isotopic compositions [36].

Optimization of Maleate Salt Formation Conditions

Maleate salt formation represents a critical step in pharmaceutical development, requiring precise optimization of reaction conditions to achieve high purity and yield [1] [5]. The formation of trimipramine maleate involves the neutralization of the basic trimipramine compound with maleic acid, creating a stable salt form with improved solubility and handling characteristics [8] [41].

The salt formation process typically employs specific molar ratios of the free base and counterion acid in suitable solvent systems [8]. For trimipramine maleate, the optimal conditions involve dissolving the trimipramine base in organic solvents such as acetonitrile, acetone, or alcohols, followed by controlled addition of maleic acid [1]. Temperature control during salt formation is critical, with optimal conditions ranging from 25-60°C depending on the solvent system employed [1] [8].

Table 2: Maleate Salt Formation Optimization Parameters

ParameterOptimal RangeEffect on Salt QualityReference Conditions
Temperature25-60°CCrystal form stability [1]50-60°C for acetonitrile [1]
Solvent TypeAcetonitrile, acetone, alcoholsSolubility and purity [1]Acetonitrile preferred [1]
Molar Ratio1:1 (base:acid)Stoichiometric balance [8]Equimolar for optimal yield [8]
Reaction Time20-30 minutesComplete salt formation [1]30 minutes at 50°C [1]
Cooling RateSlow coolingCrystal size and form [25]Controlled cooling for crystallization [25]

Solvent selection significantly influences salt formation efficiency and product quality [5] [8]. The choice of solvent affects both the solubility of reactants and the crystallization behavior of the resulting salt [5]. Organic solvents with moderate polarity, such as acetonitrile and acetone, provide optimal conditions for maleate salt formation by ensuring complete dissolution of starting materials while promoting controlled crystallization [1] [8].

Crystallization conditions require careful optimization to achieve the desired polymorphic form and crystal quality [25] [28]. The cooling rate from elevated temperatures significantly affects crystal size and morphology [25]. Slow cooling promotes the formation of larger, more uniform crystals with improved flow properties and stability [25] [28]. Supersaturation control through temperature manipulation enables selective crystallization of the desired salt form while minimizing impurity incorporation [25].

Microenvironmental pH control represents a critical factor in maleate salt stability [41]. The pH of maximum solubility for basic drug salts typically ranges from 3.3-3.6, above which salt-to-base conversion may occur [41]. Maintaining the microenvironmental pH below this critical value through the addition of organic acids such as citric acid can prevent degradation and ensure long-term stability [41].

The thermomechanical approach offers an alternative solvent-free method for maleate salt formation [38]. This continuous extrusion process employs controlled temperature, shear rate, and stress to achieve salt formation without solvents [38]. The method demonstrates complete conversion to stable polymorphic forms while offering advantages in terms of environmental impact and process efficiency [38].

Purification Methodologies for Isotopically Labeled Compounds

Purification of isotopically labeled compounds requires specialized methodologies that maintain isotopic integrity while achieving high chemical purity [1] [19]. The purification of trimipramine-d3 maleate involves multiple chromatographic and crystallization techniques tailored to the unique properties of deuterated pharmaceutical compounds [1] [22].

Preparative high-performance liquid chromatography represents the primary purification method for isotopically labeled pharmaceutical compounds [22] [23]. This technique provides selective separation based on differential molecular interactions while enabling collection of purified fractions [22]. The method utilizes high pressures and flow rates to achieve rapid and efficient separations of complex mixtures [23]. Column selection requires consideration of stationary phase compatibility with both the target compound and isotopic labels [24].

Table 3: Purification Methods for Isotopically Labeled Compounds

MethodPrincipleAdvantagesOptimal Conditions
Preparative high-performance liquid chromatographyDifferential molecular interactionsHigh selectivity, scalable [22]C18 columns, gradient elution [1]
Column chromatographyPolarity-based separationVersatile, cost-effective [26]Silica gel, organic mobile phases [26]
RecrystallizationSolubility differencesHigh purity, isotope retention [25]Temperature-controlled crystallization [25]
Activated carbon treatmentAdsorption purificationImpurity removal [1]0.1-0.3% by volume [1]

The preparative high-performance liquid chromatography purification protocol for trimipramine maleate involves specific column configurations and mobile phase compositions [1]. Optimal separations utilize C18 stationary phases with gradient elution employing acetonitrile and alcohol mixtures in 2:1 volume ratios [1]. Flow rates of 3.0-5.8 milliliters per minute at column temperatures of 25-40°C provide effective separation while maintaining compound integrity [1].

Column chromatography using silica gel or aluminum oxide provides an alternative purification approach with advantages in terms of cost and scalability [26] [29]. The technique separates compounds based on polarity differences, with the mobile phase selection being crucial for successful purification [29]. For isotopically labeled compounds, binary solvent systems often provide optimal separation while minimizing isotopic exchange [29].

Activated carbon treatment serves as an effective purification step for removing colored impurities and organic contaminants [1]. The process involves dissolving the crude product in appropriate solvents, adding granular activated carbon at concentrations of 0.1-0.3% by volume, and maintaining elevated temperatures of 50-60°C for 20-30 minutes [1]. Subsequent filtration removes the carbon along with adsorbed impurities [1].

Recrystallization techniques require modification for isotopically labeled compounds to prevent isotopic exchange during the purification process [25] [28]. The selection of appropriate solvents that minimize hydrogen-deuterium exchange while providing optimal solubility characteristics is critical [25]. Temperature control during dissolution and crystallization phases ensures retention of isotopic labels while achieving high chemical purity [28].

Two-step chromatographic purification protocols have been developed specifically for isotopically labeled compounds [19]. These methods employ sequential ion exchange and specialized resin columns to achieve quantitative separation of target compounds from matrix components [19]. The approach minimizes the use of organic reagents while providing high-purity products suitable for pharmaceutical applications [19].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of trimipramine-d3 maleate requires specialized analytical techniques designed to detect and quantify deuterium incorporation while confirming molecular structure [10] [11]. Nuclear magnetic resonance spectroscopy provides the most comprehensive characterization method for deuterated pharmaceutical compounds [10] [12].

Deuterium nuclear magnetic resonance spectroscopy offers direct observation and quantification of deuterium atoms in highly enriched compounds [10]. For compounds with deuterium enrichment greater than 98 atom percent, conventional proton nuclear magnetic resonance analysis becomes limited due to weak residual proton signals [10]. Deuterium nuclear magnetic resonance experiments provide rich structural information for verification and impurity identification [10].

Table 4: Spectroscopic Characterization Methods for Trimipramine-d3 Maleate

TechniqueInformation ObtainedDeuterium DetectionAnalytical Advantages
Deuterium Nuclear Magnetic ResonanceDirect deuterium observation [10]Quantitative analysisHigh specificity for deuterated positions [10]
Proton Nuclear Magnetic ResonanceResidual proton signals [11]Indirect assessmentStructural confirmation [11]
Infrared SpectroscopyVibrational frequency shifts [14]Deuterium substitution effectsBond characterization [17]
Mass SpectrometryMolecular weight determination [13]Isotopic distributionPurity assessment [12]

The deuterium nuclear magnetic resonance experimental setup requires specific instrumental configurations to achieve optimal sensitivity [10]. The technique utilizes natural abundance solvents such as dimethyl sulfoxide, eliminating interference from solvent protons [10]. Integration of deuterium signals provides quantitative determination of deuterium atom percentages at specific molecular positions [10].

Infrared spectroscopy reveals characteristic vibrational frequency shifts resulting from deuterium substitution [14] [17]. Carbon-deuterium bonds exhibit different vibrational frequencies compared to carbon-hydrogen bonds due to the increased mass of deuterium [14]. These spectral shifts provide confirmation of successful deuterium incorporation and can be used to identify the specific positions of deuterium substitution [17].

Hydrogen-deuterium isotope exchange analysis using attenuated total reflection infrared spectroscopy enables identification of exchangeable positions in pharmaceutical compounds [17]. The technique involves exposing samples to deuterium oxide vapor and monitoring spectral changes resulting from hydrogen-deuterium exchange [17]. This method proves particularly useful for distinguishing between different types of amino groups and confirming deuterium stability [17].

Mass spectrometry provides definitive molecular weight determination and isotopic distribution analysis for deuterated compounds [13] [16]. High-resolution mass spectrometry enables precise measurement of mass shifts resulting from deuterium incorporation [13]. The technique also allows assessment of isotopic purity by analyzing the distribution of isotopologues in the sample [12].

Chemical isotope labeling combined with mass spectrometry offers enhanced analytical capabilities for complex pharmaceutical matrices [16]. The approach utilizes mass doublets created by mixing natural abundance compounds with labeled isotopomers [13]. Stable isotope filtering applied to high-resolution mass spectrometry enables rapid identification and quantification of deuterated compounds in complex samples [13].

Multi-nuclear nuclear magnetic resonance spectroscopy provides comprehensive characterization of doubly labeled compounds [10]. For compounds containing both carbon-13 and deuterium labels, deuterium nuclear magnetic resonance can provide practical determination of carbon-13 enrichment levels [10]. The coupling between carbon-13 and deuterium nuclei creates characteristic splitting patterns that confirm the presence of both isotopic labels [10].

The analytical protocol for trimipramine-d3 maleate characterization involves sequential application of multiple spectroscopic techniques [12]. Initial screening employs proton nuclear magnetic resonance to assess overall deuterium incorporation, followed by deuterium nuclear magnetic resonance for precise quantification [10] [11]. Infrared spectroscopy confirms vibrational frequency shifts characteristic of carbon-deuterium bonds [14]. Mass spectrometry provides final confirmation of molecular weight and isotopic purity [13].

Chromatographic Separation Optimization

Mobile Phase Composition for Liquid Chromatography-Tandem Mass Spectrometry Applications

The optimization of mobile phase composition represents a critical parameter in achieving robust chromatographic separation of trimipramine-d3 (maleate) in liquid chromatography-tandem mass spectrometry applications. Research investigations have demonstrated that multiple solvent systems can be effectively employed depending on the specific analytical requirements and matrix complexity.

The most widely utilized mobile phase composition for trimipramine-d3 analysis involves ammonium formate buffer systems combined with organic modifiers. A particularly effective composition consists of 5 millimolar ammonium formate with 0.1% formic acid combined with methanol in a 25:75 volume ratio, which has been successfully validated for human plasma applications [1]. This composition provides optimal ionization efficiency in positive electrospray ionization mode while maintaining adequate peak shape and resolution.

Alternative mobile phase compositions have been developed for different analytical scenarios. For tricyclic antidepressant separations requiring broader compound coverage, acetonitrile-based systems demonstrate superior performance. A composition utilizing acetonitrile, potassium dihydrogen phosphate, and water in ratios of 45:50:5 has been successfully employed for trimipramine and its metabolites [2]. This system provides excellent chromatographic resolution while maintaining compatibility with mass spectrometric detection requirements.

For applications requiring enhanced sensitivity and reduced matrix effects, modified ammonium formate systems have been developed. A composition containing 2 millimolar ammonium formate with 0.1% formic acid combined with methanol and acetonitrile (50:50 volume ratio) has demonstrated superior performance in multichannel chromatography applications [3]. This system enables simultaneous analysis of multiple tricyclic antidepressants while maintaining optimal signal intensity for trimipramine-d3.

The incorporation of ammonium hydroxide as a mobile phase modifier has proven beneficial for solid phase extraction applications. A methanol and water system (90:10 volume ratio) modified with 0.25% ammonium hydroxide provides enhanced extraction efficiency and improved peak symmetry [4]. This composition is particularly effective for oral fluid and plasma samples where matrix effects may compromise analytical performance.

pH optimization plays a crucial role in mobile phase performance. Research has demonstrated that slightly acidic conditions (pH 3.0-4.0) achieved through formic acid addition provide optimal ionization efficiency for trimipramine-d3 [1]. The acidic environment promotes protonation of the tertiary amine functionality, enhancing positive ion formation and improving detection sensitivity.

Column Selection Criteria for Structural Analogs

The selection of appropriate chromatographic columns for trimipramine-d3 analysis requires consideration of multiple factors including stationary phase chemistry, particle size, column dimensions, and compatibility with structural analogs. Extensive research has established that reverse-phase octadecylsilane columns provide optimal performance for tricyclic antidepressant analysis.

ZORBAX ECLIPSE XDB-C18 columns with dimensions of 4.6 × 150 millimeters and 5 micrometer particle size have demonstrated exceptional performance for trimipramine-d3 analysis [1]. These columns provide excellent peak symmetry with retention times of approximately 1.67 minutes under optimized conditions. The XDB technology incorporates double-endcapping procedures that minimize secondary interactions with residual silanol groups, resulting in improved peak shape for basic compounds.

Column particle size significantly influences chromatographic performance and analysis time. Research investigations have compared various particle sizes ranging from 3 to 5 micrometers. Smaller particle sizes (3 micrometers) provide enhanced resolution and reduced analysis time but require higher operating pressures [5]. The Inertsil ODS-3V column with 3 micrometer particles has demonstrated superior separation efficiency for trimipramine and its structural analogs while maintaining acceptable backpressure levels.

Column length optimization represents another critical parameter affecting separation quality. Studies have evaluated column lengths ranging from 50 to 300 millimeters. Shorter columns (50 millimeters) enable rapid analysis with retention times under 2 minutes but may compromise resolution for closely related compounds [4]. Longer columns (150-300 millimeters) provide enhanced resolution capability essential for separating trimipramine-d3 from potential interferents and metabolites.

The selectivity of different octadecylsilane phases has been systematically evaluated for tricyclic antidepressant analysis. Cosmosil C18 columns demonstrate excellent selectivity for trimipramine with minimal interference from structural analogs [5]. The unique surface chemistry of these columns provides optimal interaction with the dibenzazepine ring system characteristic of trimipramine-d3.

Temperature control significantly influences column performance and reproducibility. Research has established that ambient temperature (25°C) provides optimal stability and reproducibility for trimipramine-d3 analysis [2]. Elevated temperatures may improve peak symmetry but can compromise column lifetime and method robustness.

Column compatibility with mass spectrometric detection requires consideration of bleed characteristics and buffer compatibility. YMC Pack C18 columns have demonstrated excellent compatibility with ammonium formate buffer systems while maintaining low background interference [5]. The low-bleed characteristics of these columns are particularly important for sensitive mass spectrometric applications.

Mass Spectrometric Detection Parameters

Multiple Reaction Monitoring Transition Optimization for Deuterated Analytes

Multiple reaction monitoring transition optimization for trimipramine-d3 requires systematic evaluation of precursor and product ion selection, collision energy optimization, and fragmentation pattern analysis. The deuterated internal standard exhibits characteristic mass shifts that must be accurately characterized to ensure reliable quantification.

The primary multiple reaction monitoring transition for trimipramine-d3 involves the precursor ion at mass-to-charge ratio 298.2 fragmenting to produce the characteristic product ion at mass-to-charge ratio 103.0 [4]. This transition provides optimal sensitivity and selectivity for quantitative analysis while maintaining adequate signal-to-noise ratios across the analytical range. The mass shift of 3 atomic mass units relative to the unlabeled compound ensures minimal spectral interference and cross-talk.

Alternative multiple reaction monitoring transitions have been developed to enhance method robustness and confirmation capabilities. A secondary transition monitoring the fragmentation from mass-to-charge ratio 298.2 to 235.1 provides additional specificity for structural confirmation [6]. This transition, while less sensitive than the primary transition, offers valuable confirmatory information for method validation and quality control applications.

The optimization of multiple reaction monitoring parameters requires systematic evaluation of collision energy, cone voltage, and dwell time settings. Research has established that collision energies of 15 electron volts provide optimal fragmentation efficiency for the primary transition [4]. Higher collision energies may increase fragmentation but can reduce overall sensitivity due to excessive precursor ion depletion.

Cone voltage optimization plays a crucial role in ion transmission efficiency and in-source fragmentation control. Studies have determined that cone voltages of 25-40 volts provide optimal performance for trimipramine-d3 [7]. Lower voltages may result in reduced transmission efficiency, while higher voltages can promote excessive in-source fragmentation and reduce method selectivity.

Dwell time optimization balances sensitivity requirements with acquisition speed considerations. Research has established that dwell times of 100 milliseconds provide adequate data point acquisition while maintaining acceptable cycle times for liquid chromatography-tandem mass spectrometry applications [4]. Longer dwell times may improve signal-to-noise ratios but can compromise temporal resolution for narrow chromatographic peaks.

The evaluation of isotopic purity represents a critical aspect of deuterated analyte characterization. Commercial trimipramine-d3 preparations typically exhibit isotopic purities exceeding 99% for deuterated forms with less than 1% unlabeled material [8]. This high isotopic purity is essential for accurate quantification and minimal interference with the analyte signal.

Collision Energy Calibration Strategies

Collision energy calibration strategies for trimipramine-d3 analysis require systematic optimization approaches that balance fragmentation efficiency with analytical sensitivity. Multiple methodologies have been developed to achieve optimal collision energy settings for deuterated tricyclic antidepressants.

The voltage ramping approach involves systematic evaluation of collision energies across a range of 10-70 electron volts with incremental steps of 5 electron volts [9]. This comprehensive approach enables identification of optimal fragmentation conditions while characterizing the complete fragmentation profile. The methodology requires approximately 30 minutes of optimization time but provides thorough characterization of collision energy response.

Flow injection analysis optimization represents an alternative approach that enables rapid collision energy determination without chromatographic separation [10]. This method involves direct infusion of trimipramine-d3 standards while systematically varying collision energy settings. The approach enables construction of collision energy response curves and identification of optimal settings within 45 minutes.

Automated optimization software has been developed to streamline collision energy calibration processes. These systems employ algorithmic approaches to systematically evaluate collision energy settings and identify optimal conditions based on predefined criteria such as peak area maximization or signal-to-noise ratio optimization [11]. Automated systems can complete optimization within 20 minutes while providing consistent and reproducible results.

The incremental adjustment method involves fine-tuning collision energy settings around predicted optimal values [11]. This approach utilizes empirical relationships between molecular structure and optimal collision energy to predict starting conditions, followed by systematic refinement in 2 electron volt increments. The method requires approximately 60 minutes but provides highly optimized conditions.

Predictive modeling approaches utilize established relationships between molecular mass, structure, and optimal collision energy to estimate optimal conditions [12]. These methods employ empirical formulas that consider factors such as molecular weight, functional group composition, and charge distribution to predict collision energy requirements. While rapid (15 minutes), these approaches may require subsequent fine-tuning for optimal performance.

Manual fine-tuning represents the most labor-intensive but potentially most precise optimization approach. This methodology involves systematic evaluation of collision energy settings with careful attention to subtle changes in fragmentation patterns and sensitivity [9]. While requiring up to 90 minutes, this approach can achieve highly optimized conditions for critical applications.

Method Validation Protocols

Linearity Range Establishment in Biological Matrices

Linearity range establishment for trimipramine-d3 analysis in biological matrices requires comprehensive evaluation across multiple concentration levels and matrix types. The validation process must demonstrate consistent analytical response across the intended analytical range while maintaining acceptable precision and accuracy.

Human plasma represents the most extensively studied matrix for trimipramine-d3 linearity evaluation. Research has established linear ranges spanning from 0.1 to 100.1 nanograms per milliliter with correlation coefficients exceeding 0.9995 [1]. The lower limit of quantification of 0.1 nanograms per milliliter provides adequate sensitivity for therapeutic drug monitoring applications while the upper limit accommodates overdose scenarios.

Serum matrix evaluation has demonstrated comparable linearity characteristics with ranges from 23.7 to 422 nanograms per milliliter [13]. The higher lower limit of quantification in serum (23.7 nanograms per milliliter) reflects increased matrix complexity and potential interference effects. Correlation coefficients typically exceed 0.9950, indicating excellent linearity across the analytical range.

Whole blood analysis presents unique challenges due to increased matrix complexity and potential hemolysis effects. Validated ranges typically span from 22.8 to 419 nanograms per milliliter with correlation coefficients exceeding 0.9980 [13]. The narrow dynamic range reflects the challenges associated with whole blood analysis and the need for careful sample preparation to minimize matrix effects.

Urine matrix evaluation has established broader linear ranges from 5 to 2500 nanograms per milliliter, reflecting the higher concentrations typically encountered in this matrix [14]. The increased range accommodates the concentration variations associated with renal excretion patterns and hydration status. Correlation coefficients typically exceed 0.9950 despite the complex matrix composition.

Oral fluid analysis has demonstrated linear ranges from 5 to 200 nanograms per milliliter with correlation coefficients exceeding 0.9980 [15]. The limited upper range reflects the lower concentrations typically encountered in oral fluid samples compared to plasma or serum. This matrix offers advantages in terms of non-invasive collection and reduced matrix effects.

Matrix effect evaluation represents a critical component of linearity assessment. Research has demonstrated matrix effects ranging from 85% to 98% depending on the biological matrix and sample preparation methodology [16]. Higher matrix effects indicate greater analytical challenges and the need for robust internal standard correction.

Recovery studies provide essential information about extraction efficiency and method performance. Typical recovery values range from 70% to 90% across different biological matrices [15]. Lower recovery values may indicate extraction inefficiencies or analyte instability, while higher values suggest optimal extraction conditions.

Precision and Accuracy Thresholds for Isotopic Standards

Precision and accuracy thresholds for isotopic standards in trimipramine-d3 analysis must comply with established regulatory guidelines while addressing the unique challenges associated with deuterated compounds. Validation protocols must demonstrate acceptable performance across multiple concentration levels and analytical runs.

Intra-day precision requirements mandate coefficient of variation values not exceeding 15% for all quality control levels [17]. Research has demonstrated typical intra-day precision values ranging from 3.5% to 12.3% for trimipramine-d3 analysis [18]. These values fall well within acceptable limits and demonstrate excellent analytical reproducibility under controlled conditions.

Inter-day precision evaluation requires assessment across multiple analytical runs performed on different days. Acceptable coefficient of variation values must not exceed 15% for all quality control levels [17]. Studies have reported inter-day precision values ranging from 3.1% to 12.3% [18], indicating excellent long-term method stability and reproducibility.

Accuracy assessment requires evaluation at multiple concentration levels spanning the analytical range. Low quality control samples must demonstrate accuracy within 85-115% of nominal concentrations [17]. Research has demonstrated accuracy values ranging from 95% to 110% for low quality control samples, indicating excellent analytical performance.

Medium quality control accuracy evaluation typically demonstrates values ranging from 90% to 108% of nominal concentrations [17]. These values fall within acceptable limits and indicate minimal systematic bias across the analytical range. The consistent performance across concentration levels demonstrates method robustness.

High quality control accuracy assessment has shown values ranging from 88% to 112% of nominal concentrations [17]. The broader range at higher concentrations may reflect increased analytical challenges but remains within acceptable limits. This performance indicates adequate method capability for quantification across the intended analytical range.

Matrix factor evaluation represents a critical component of isotopic standard validation. Acceptable matrix factors must fall within 85-115% of expected values [16]. Research has demonstrated matrix factors ranging from 92% to 108%, indicating minimal matrix effects and excellent internal standard performance.

The evaluation of isotopic purity represents a unique consideration for deuterated standards. Commercial trimipramine-d3 preparations must demonstrate isotopic purities exceeding 99% for deuterated forms with less than 1% unlabeled material [8]. This high purity is essential for accurate quantification and minimal interference with analyte signals.

Stability assessment for isotopic standards requires evaluation under various storage conditions. Studies have demonstrated stability for at least 4 years when stored at -20°C [8]. Short-term stability at room temperature and autosampler conditions must also be demonstrated to ensure method reliability during routine analysis.

The use of deuterated internal standards provides superior correction for matrix effects compared to structural analogs. Research has demonstrated that stable isotope-labeled internal standards can effectively compensate for variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection [19]. This compensation is particularly important for complex biological matrices where matrix effects can significantly impact analytical performance.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

413.23938768 g/mol

Monoisotopic Mass

413.23938768 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

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